5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Overview
Description
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a chemical compound with the molecular formula C11H19NO4 . It contains a total of 35 atoms, including 19 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular weight of this compound is 229.27 g/mol . The InChI code for this compound is 1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 .Scientific Research Applications
Synthesis of Novel Chemical Structures
Synthesis of 2-azabicyclo[3.1.0]hexane : A rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative was used to synthesize novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of this reaction (Adamovskyi et al., 2014).
Creation of Cyclopropane-modified Proline Analogue : The Boc derivative of a cyclopropane-modified proline analogue, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, was synthesized from 4-hydroxyproline, showcasing the potential of spirocyclic compounds in organic synthesis (Tymtsunik et al., 2012).
Pharmaceutical Research
- Hepatitis C Virus Inhibition : The 1,4-dioxa-7-azaspiro[4.4]nonane motif in inhibitor GSK2236805 demonstrated high potency against Hepatitis C virus, indicating its potential in antiviral drug development (Kazmierski et al., 2014).
Development of Innovative Drug Scaffolds
Synthesis of 6-Azaspiro[4.3]alkanes for Drug Discovery : 6-azaspiro[4.3]alkanes were synthesized from four-membered-ring ketones, presenting new scaffolds for drug discovery (Chalyk et al., 2017).
Development of Azaspirocycles in Drug Discovery : The creation of functionalized pyrrolidines, piperidines, and azepines from novel building blocks demonstrates the relevance of azaspirocycles in chemistry-driven drug discovery (Wipf et al., 2004).
Applications in Molecular Imaging and Diagnosis
- Synthesis of σ1 Receptor Radioligand : The development of a 1,4-dioxa-8-azaspiro[4.5]decane derivative as a potent tumor imaging agent in positron emission tomography (PET) highlights its application in molecular imaging (Xie et al., 2015).
Properties
IUPAC Name |
tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-14-6-11(12)7-15-8-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNFCVCJMEFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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